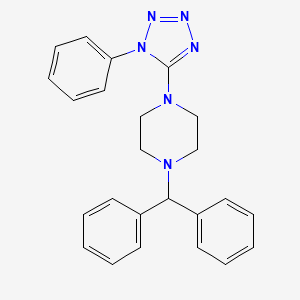
1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a complex organic compound that features a piperazine ring substituted with diphenylmethyl and phenyl-tetrazolyl groups. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzhydryl-sulfonyl-piperazine derivatives, have been shown to inhibit mda-mb-231 human breast cancer cell proliferation .
Mode of Action
It is known that piperazine derivatives can interact with a variety of biological targets, providing potent and selective ligands .
Biochemical Pathways
Piperazine derivatives have been found to exhibit diverse therapeutic activities such as antibacterial activity, matrix metalloprotein-3 inhibition, and carbonic anhydrase inhibition .
Result of Action
Similar compounds have been found to have anti-breast cancer activity, suggesting potential cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Substitution on the piperazine ring: The piperazine ring can be substituted with diphenylmethyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the tetrazole ring, while substitution could introduce new functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Studied for its interactions with biological receptors or enzymes.
Medicine: Potential therapeutic applications, such as acting as an antagonist or agonist for specific receptors.
Industry: Used in the synthesis of other complex organic compounds or materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(diphenylmethyl)-4-(1H-tetrazol-5-yl)piperazine
- 1-(phenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
Uniqueness
1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is unique due to the specific combination of diphenylmethyl and phenyl-tetrazolyl groups on the piperazine ring. This unique structure may confer distinct pharmacological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWUISRMMYAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














